S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate

Catalog No.
S15776561
CAS No.
614760-02-0
M.F
C11H12ClNO2S
M. Wt
257.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethio...

CAS Number

614760-02-0

Product Name

S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate

IUPAC Name

S-[[3-[(2-chloroacetyl)amino]phenyl]methyl] ethanethioate

Molecular Formula

C11H12ClNO2S

Molecular Weight

257.74 g/mol

InChI

InChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-3-2-4-10(5-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

JODMPDNSEIWONF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC(=CC=C1)NC(=O)CCl

S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate is a chemical compound characterized by its thioester functional group, which is derived from ethanethioic acid. Its molecular formula is C11H12ClNO2SC_{11}H_{12}ClNO_2S, and it has a molecular weight of approximately 257.73 g/mol . The structure includes a chloroacetamido group attached to a phenyl ring, making it an interesting compound for various chemical and biological applications.

Typical for thioesters, including:

  • Hydrolysis: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate can hydrolyze in the presence of water to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to chlorine, leading to the formation of new compounds.
  • Transesterification: This reaction involves exchanging the alkoxy group of the thioester with another alcohol, which can be useful in synthetic organic chemistry.

S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate exhibits various biological activities. It has been studied for its potential as an antimicrobial agent due to the presence of the chloroacetamido moiety, which is known for its reactivity towards biological targets. Additionally, compounds with similar structures have shown promise in inhibiting bacterial infections and may have applications in treating diseases caused by resistant strains of bacteria .

The synthesis of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate typically involves:

  • Formation of the Chloroacetamido Group: Starting from 3-aminophenyl derivatives, chloracetyl chloride is reacted to introduce the chloroacetamido functionality.
  • Thioester Formation: The final step involves reacting the resulting chloroacetamido phenyl compound with ethanethioic acid or its derivatives under suitable conditions to form the thioester linkage.

The reaction conditions often include solvents like dichloromethane and may require catalysts or specific temperatures to optimize yield and purity.

S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound for developing new antimicrobial agents.
  • Agricultural Chemicals: Similar compounds are often used as pesticides or herbicides, suggesting potential utility in agricultural settings.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds with similar structures can form covalent bonds with active sites of enzymes, potentially inhibiting their function. This characteristic is crucial for developing targeted therapies against bacterial infections where enzyme inhibition can lead to reduced virulence.

Several compounds share structural similarities with S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
S-Methyl thioacetateThioester with methyl substitutionSimpler structure, primarily used in organic synthesis
Thiram (dimethyl dithiocarbamate)Dithiocarbamate structureKnown fungicide and pesticide
Chloroacetyl chlorideAcyl chlorideReactive acylating agent used in various syntheses
N-(2-Chloroacetyl)anilineAniline derivative with chloroacetyl groupPotentially active against specific bacterial strains

S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate stands out due to its specific combination of a phenyl ring and thioester functionality, which may enhance its biological activity compared to simpler thioesters or other acyl derivatives.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.0277275 g/mol

Monoisotopic Mass

257.0277275 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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